[4-(4-Chlorophenyl)piperazin-1-yl](7-methoxy-1-benzofuran-2-yl)methanone
Description
This compound features a piperazine core substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a methanone-linked 7-methoxybenzofuran moiety. Piperazine derivatives are well-documented for their pharmacological versatility, including CNS and anticancer applications .
Properties
Molecular Formula |
C20H19ClN2O3 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C20H19ClN2O3/c1-25-17-4-2-3-14-13-18(26-19(14)17)20(24)23-11-9-22(10-12-23)16-7-5-15(21)6-8-16/h2-8,13H,9-12H2,1H3 |
InChI Key |
IGNKPPGMOFTCJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 4-chlorophenylpiperazine with 7-methoxy-2-benzofuran carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperazine ring and a benzofuran moiety, which contribute to its unique biological properties. The synthesis typically involves several key steps that allow for the modification of functional groups to optimize activity. The presence of the chlorophenyl group enhances its potential biological activity, making it a subject of interest in various studies.
Research indicates that 4-(4-Chlorophenyl)piperazin-1-ylmethanone exhibits a range of pharmacological effects:
- Antidepressant Activity : The compound has been investigated for its potential as an antidepressant, showing interactions with serotonin receptors.
- Neuroprotective Effects : Its structural components suggest possible neuroprotective properties, which are critical in the treatment of neurodegenerative disorders.
- Antipsychotic Potential : Similar compounds have demonstrated antipsychotic effects, indicating that this compound may also interact with dopamine receptors.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- A study exploring its interaction with serotonin receptors found that it exhibits significant binding affinity, suggesting potential use in treating mood disorders.
- Another investigation highlighted its neuroprotective capabilities in models of neurodegeneration, indicating a promising avenue for further research in neuropharmacology.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
4-(Pyridin-2-yl)piperazin-1-ylmethanone
- Structure : Replaces the 4-chlorophenyl group with a pyridin-2-yl moiety.
- Properties : Molecular formula C₁₉H₁₉N₃O₃, molar mass 337.37 g/mol.
- Key Differences : The pyridine nitrogen introduces polarity, which may reduce blood-brain barrier penetration compared to the chloro-substituted analog. However, pyridine’s basicity could enhance solubility in acidic environments .
4-(4-Chlorophenyl)piperazin-1-ylmethanone
- Structure : Substitutes the benzofuran with a morpholine ring.
- Properties : Molecular formula C₁₅H₂₀ClN₃O₂.
- This may limit bioavailability but improve aqueous solubility .
Modifications at the Methanone-Linked Moiety
[4-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone
- Structure : Replaces benzofuran with a 4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl group.
- Properties : Melting point 174–176°C; IR data shows aromatic C-H stretching at 3000–2954 cm⁻¹.
- Key Differences : The methylpiperazine-propoxy chain introduces flexibility and basicity, which may enhance interaction with charged biological targets. The higher molecular complexity could improve selectivity in anticancer applications .
(5-Bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone
- Structure : Features a bulky (4-chlorophenyl)(phenyl)methyl group and a bromopyridine.
- Properties: Reported as a non-covalent SARS-CoV-2 main protease inhibitor.
- Key Differences : The steric bulk may hinder binding to compact active sites but improve stability against metabolic degradation. The bromine atom could enhance halogen bonding in enzymatic pockets .
Pharmacological and Physicochemical Comparisons
Biological Activity
The compound 4-(4-Chlorophenyl)piperazin-1-ylmethanone, with the CAS number 951930-40-8, is a synthetic organic molecule characterized by its unique structure that combines a piperazine moiety with a benzofuran derivative. This compound has garnered interest in pharmacology due to its potential biological activities, including neuropharmacological effects, enzyme inhibition, and antibacterial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 370.8 g/mol. The structure features a piperazine ring substituted with a 4-chlorophenyl group and a methanone linkage to a 7-methoxy benzofuran moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.8 g/mol |
| CAS Number | 951930-40-8 |
Neuropharmacological Effects
Research has indicated that compounds containing piperazine derivatives exhibit significant affinity for various neurotransmitter receptors. For instance, related compounds have shown high selectivity for dopamine D4 receptors, which are implicated in several neuropsychiatric disorders. A study reported that a related compound displayed an IC50 value of 0.057 nM for the D4 receptor, indicating potent activity in this area .
Antibacterial Activity
The antibacterial properties of this class of compounds have been explored extensively. A study demonstrated that derivatives with similar structures exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other bacterial strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of these compounds as acetylcholinesterase (AChE) inhibitors, which are crucial for treating Alzheimer's disease. For instance, related piperazine derivatives have shown strong inhibitory activity against AChE, with some compounds presenting IC50 values in the nanomolar range . This suggests that 4-(4-Chlorophenyl)piperazin-1-ylmethanone may exhibit similar enzyme inhibitory properties.
Study on Antimicrobial Activity
In a comprehensive study examining various synthesized piperazine derivatives, several compounds were evaluated for their antibacterial efficacy. The results indicated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperazine scaffold can enhance antimicrobial activity .
Evaluation of Neuropharmacological Properties
A series of experiments focused on the neuropharmacological effects of benzofuran-piperazine hybrids revealed promising results in reducing anxiety-like behaviors in animal models. The behavioral assays indicated that these compounds could modulate neurotransmitter systems involved in anxiety regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
